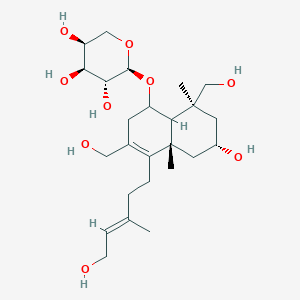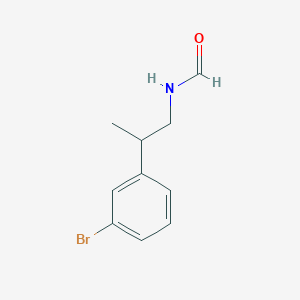
N-(2-(3-bromophenyl)propyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-bromophenyl)propyl)formamide is an organic compound with the molecular formula C10H12BrNO It is a formamide derivative where the formamide group is attached to a 3-bromophenylpropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-bromophenyl)propyl)formamide typically involves the reaction of 3-bromophenylpropylamine with formic acid or formic acid derivatives. One common method is the direct formylation of 3-bromophenylpropylamine using formic acid under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
N-(2-(3-bromophenyl)propyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenylpropyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-(3-bromophenyl)propyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(3-bromophenyl)propyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets within proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
N-(2-(4-bromophenyl)propyl)formamide: Similar structure but with the bromine atom in the para position.
N-(2-(3-chlorophenyl)propyl)formamide: Similar structure with a chlorine atom instead of bromine.
N-(2-(3-bromophenyl)ethyl)formamide: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
N-(2-(3-bromophenyl)propyl)formamide is unique due to the specific positioning of the bromine atom and the propyl chain, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can also enhance the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
N-[2-(3-bromophenyl)propyl]formamide |
InChI |
InChI=1S/C10H12BrNO/c1-8(6-12-7-13)9-3-2-4-10(11)5-9/h2-5,7-8H,6H2,1H3,(H,12,13) |
InChIキー |
VXYFEORTBSKZBO-UHFFFAOYSA-N |
正規SMILES |
CC(CNC=O)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)
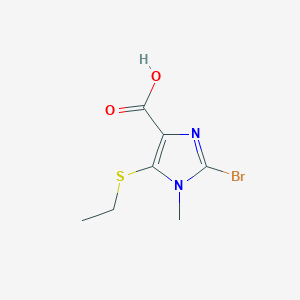
![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)

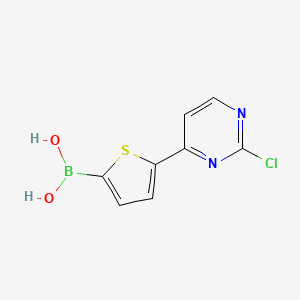
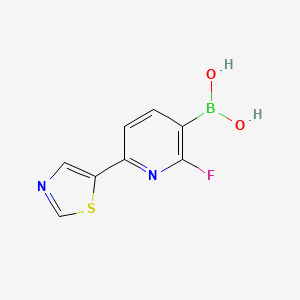
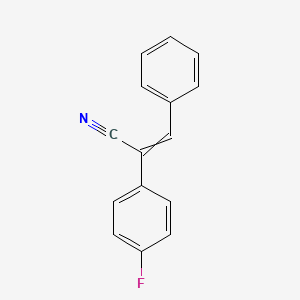

![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)

![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)
